5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 21521-02-8
VCID: VC2368411
InChI: InChI=1S/C13H11N3O2/c14-13-16-15-12(18-13)8-17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H2,14,16)
SMILES: C1=CC=C2C(=C1)C=CC=C2OCC3=NN=C(O3)N
Molecular Formula: C13H11N3O2
Molecular Weight: 241.24 g/mol

5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine

CAS No.: 21521-02-8

Cat. No.: VC2368411

Molecular Formula: C13H11N3O2

Molecular Weight: 241.24 g/mol

* For research use only. Not for human or veterinary use.

5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine - 21521-02-8

Specification

CAS No. 21521-02-8
Molecular Formula C13H11N3O2
Molecular Weight 241.24 g/mol
IUPAC Name 5-(naphthalen-1-yloxymethyl)-1,3,4-oxadiazol-2-amine
Standard InChI InChI=1S/C13H11N3O2/c14-13-16-15-12(18-13)8-17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H2,14,16)
Standard InChI Key MDUYSEODVOQXIS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2OCC3=NN=C(O3)N
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2OCC3=NN=C(O3)N

Introduction

Structural Chemistry and Properties

Molecular Structure

5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine consists of a 1,3,4-oxadiazole ring with an amino group at the 2-position and a naphthyloxy-methyl substituent at the 5-position. The 1,3,4-oxadiazole core is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, arranged in a specific sequence. This arrangement contributes to the compound's aromaticity and planarity, which are critical factors affecting its reactivity and binding properties.

Physical Properties

Similar naphthyloxy-substituted oxadiazoles display characteristic physical properties that can be extrapolated to 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine. These compounds generally exhibit moderate to high melting points, typically above 150°C, due to the extended π-conjugation and potential for intermolecular hydrogen bonding. The compound is expected to have limited water solubility but good solubility in organic solvents such as methanol, ethanol, dimethylsulfoxide (DMSO), and chloroform.

Synthetic Approaches

General Synthetic Routes to 1,3,4-Oxadiazoles

The synthesis of 1,3,4-oxadiazole derivatives typically involves several established methodologies. One common approach is the cyclization of acylhydrazides or diacylhydrazines under dehydrating conditions. Alternatively, reactions involving hydrazides with carbon disulfide followed by cyclization can yield 1,3,4-oxadiazole-2-thione derivatives, which can be further modified to introduce various substituents .

Synthesis via Hydrazide Intermediates

Based on synthetic procedures for related compounds, 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine could potentially be synthesized starting from 2-(1-naphthyloxy)acetohydrazide. This approach parallels the methodology reported for 6-bromo-2-naphthyl derivatives, where 2-[(6-bromo-2-naphthyl)oxy]acetohydrazide was used as a key intermediate .

The general synthetic pathway would involve:

  • Preparation of 2-(1-naphthyloxy)acetic acid or its ester derivative

  • Conversion to the corresponding hydrazide

  • Cyclization to form the oxadiazole ring

  • Introduction of the amino functionality at the 2-position

Alternative Synthetic Approaches

An alternative approach could involve the reaction of 2-(1-naphthyloxy)acetohydrazide with cyanogen bromide or similar reagents to directly introduce the amino functionality during the cyclization step. This method has been utilized for the synthesis of 2-amino-1,3,4-oxadiazoles with various substituents at the 5-position.

Table 1: Comparative Synthetic Approaches for Naphthyloxy-Substituted 1,3,4-Oxadiazoles

Starting MaterialCyclization AgentReaction ConditionsExpected ProductReferences
2-(1-Naphthyloxy)acetohydrazidePOCl₃Reflux, 8h5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazole derivatives
2-(1-Naphthyloxy)acetohydrazideCS₂/KOHReflux, 8h, followed by acidification5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazole-2(3H)-thione
2-(1-Naphthyloxy)acetohydrazideCyanogen bromideBasic conditions, room temperature5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amineExtrapolated

Spectroscopic Characterization

Infrared Spectroscopy (IR)

The IR spectrum of 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine would be expected to display characteristic absorption bands that can be inferred from related compounds. Based on data from similar oxadiazole derivatives, key IR absorption bands would likely include:

  • NH₂ stretching vibrations: 3300-3500 cm⁻¹ (asymmetric and symmetric stretches)

  • C-H stretching: 2930-2950 cm⁻¹

  • C=N stretching of the oxadiazole ring: 1630-1650 cm⁻¹

  • C-O stretching: 1230-1250 cm⁻¹

  • Aromatic C=C stretching: 1450-1600 cm⁻¹

Similar naphthyloxy-substituted oxadiazoles show characteristic IR absorption patterns. For instance, 2-{[(6-bromo-2-naphthyl)oxy]methyl}-5-aryl-1,3,4-oxadiazoles exhibit C=N stretching at around 1638-1650 cm⁻¹ and C-O stretching at 1092-1095 cm⁻¹ .

¹H NMR Spectroscopy

The proton NMR spectrum of 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine would be expected to show the following characteristic signals:

  • NH₂ protons: Broad singlet at approximately δ 5.5-6.5 ppm

  • O-CH₂ protons: Singlet at approximately δ 5.2-5.5 ppm

  • Aromatic protons of the naphthalene ring: Multiple signals in the region δ 7.0-8.5 ppm

By comparison, related compounds such as 2-{[(6-bromo-2-naphthyl)oxy]methyl}-5-aryl-1,3,4-oxadiazoles show O-CH₂ protons as a singlet at around δ 5.46-5.47 ppm and naphthalene ring protons as a complex pattern between δ 7.14-8.11 ppm .

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would likely display signals characteristic of:

  • The carbons of the oxadiazole ring at approximately δ 160-170 ppm

  • The methylene carbon (O-CH₂) at around δ 60-70 ppm

  • The aromatic carbons of the naphthalene ring in the region δ 120-140 ppm

Mass Spectrometry

Mass spectrometric analysis of 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine would be expected to show a molecular ion peak corresponding to its molecular formula. For similar compounds, such as 2-{[(6-bromo-2-naphthyl)oxy]methyl}-5-aryl-1,3,4-oxadiazoles, characteristic fragmentation patterns include the loss of naphthalene fragments and cleavage of the methylene bridge .

Table 2: Expected Spectroscopic Data for 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine

Spectroscopic MethodExpected Key FeaturesComparison with Related Compounds
IRNH₂: 3300-3500 cm⁻¹, C=N: 1630-1650 cm⁻¹, C-O: 1230-1250 cm⁻¹Similar to 2-{[(6-bromo-2-naphthyl)oxy]methyl}-5-aryl-1,3,4-oxadiazoles
¹H NMRNH₂: δ 5.5-6.5 ppm (bs), O-CH₂: δ 5.2-5.5 ppm (s), Ar-H: δ 7.0-8.5 ppm (m)O-CH₂ in similar position to related compounds (δ 5.46-5.47 ppm)
¹³C NMROxadiazole ring: δ 160-170 ppm, O-CH₂: δ 60-70 ppm, Ar-C: δ 120-140 ppmBased on typical chemical shifts for such functional groups
Mass SpectrometryMolecular ion peak corresponding to molecular formulaSimilar fragmentation patterns to related naphthyloxy derivatives

Biological Activity and Applications

Biological ActivityRelated Compounds Showing ActivityPotential MechanismReferences
Antimicrobial2-{[(6-bromo-2-naphthyl)oxy]methyl}-5-aryl-1,3,4-oxadiazolesInteraction with microbial cell components
Anti-inflammatoryOxadiazole derivatives with naphthyl substituentsInhibition of inflammatory mediatorsExtrapolated
AntioxidantAmino-substituted oxadiazolesFree radical scavengingExtrapolated
Enzyme inhibitionNaphthyloxymethylene-1,3,4-oxadiazolesSpecific enzyme targeting

Structure Optimization and Future Directions

Chemical Modifications

The structure of 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine offers several sites for potential chemical modifications to optimize its properties:

  • The amino group at the 2-position can be modified through N-alkylation, N-acylation, or conversion to other nitrogen-containing functional groups.

  • The methylene bridge between the naphthyloxy and oxadiazole moieties could be extended or incorporated into a more complex linker structure.

  • The naphthyl ring could be substituted with various groups to modulate the electronic and steric properties of the molecule.

Similar modification strategies have been employed for related oxadiazole derivatives. For instance, the conversion of 5-{[(6-bromo-2-naphthyl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione to Mannich bases through reaction with formaldehyde and various amines has been reported .

Computational Studies

Computational methods could be employed to predict the binding modes of 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine with potential biological targets. Molecular docking studies, quantum chemical calculations, and QSAR analyses could provide valuable insights into the compound's potential biological activities and guide further structural optimizations.

Formulation Development

The development of suitable formulations for 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine, considering its expected physicochemical properties, would be crucial for potential therapeutic applications. Strategies such as salt formation, prodrug approaches, or inclusion in nanocarrier systems could be explored to enhance solubility, stability, and bioavailability.

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